molecular formula C5H6N2O2 B15257379 3-Amino-2-cyanobut-2-enoic acid

3-Amino-2-cyanobut-2-enoic acid

Cat. No.: B15257379
M. Wt: 126.11 g/mol
InChI Key: YAWLDYBYFGSVLD-ARJAWSKDSA-N
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Description

3-Amino-2-cyanobut-2-enoic acid: is an organic compound with the molecular formula C₅H₆N₂O₂ This compound is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyanobut-2-enoic acid typically involves the reaction of cyanoacetic acid with an appropriate amine under controlled conditions. One common method is the cyanoacetylation of amines, where cyanoacetic acid reacts with an amine in the presence of a catalyst to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyanoacetylation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-cyanobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.

Major Products:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Amino-2-cyanobut-2-enoic acid is used as a building block in organic synthesis. It is involved in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate for various biochemical reactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyanobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also participate in signaling pathways by binding to receptors and modulating their activity .

Comparison with Similar Compounds

    Cyanoacetic acid: A precursor in the synthesis of 3-Amino-2-cyanobut-2-enoic acid.

    Amino acids: Structurally similar due to the presence of amino and carboxylic acid groups.

    Nitriles: Compounds containing a cyano group, similar to the cyano group in this compound.

Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

(Z)-3-amino-2-cyanobut-2-enoic acid

InChI

InChI=1S/C5H6N2O2/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H,8,9)/b4-3-

InChI Key

YAWLDYBYFGSVLD-ARJAWSKDSA-N

Isomeric SMILES

C/C(=C(\C#N)/C(=O)O)/N

Canonical SMILES

CC(=C(C#N)C(=O)O)N

Origin of Product

United States

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